6-Hydroxyluteolin-5-beta-D-glucoside

Description

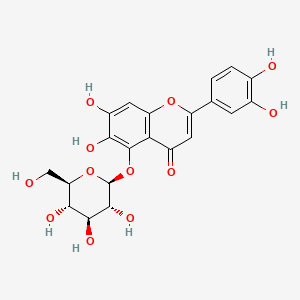

Structure

2D Structure

3D Structure

Properties

CAS No. |

80007-06-3 |

|---|---|

Molecular Formula |

C21H20O12 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-14-17(28)18(29)19(30)21(32-14)33-20-15-10(25)4-12(7-1-2-8(23)9(24)3-7)31-13(15)5-11(26)16(20)27/h1-5,14,17-19,21-24,26-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 |

InChI Key |

XJHWBSXROLODMH-VPRICQMDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Chemotaxonomic Relevance of 6 Hydroxyluteolin Glycosides

Identification and Isolation of 6-Hydroxyluteolin-5-beta-D-glucoside in Specific Botanical Sources

A novel flavonoid glycoside, this compound, has been identified and isolated from the leaves of Salvia tomentosa. acs.orgacs.org The structure of this new compound was determined through spectral methods. acs.org The presence of a substituted 5-hydroxyl group was established using UV spectral analysis. Specifically, a 24 nm shift was observed in the AlCl3 spectrum relative to the methanol (B129727) spectrum, a shift that was absent with the addition of HCl. This, along with color reactions, confirmed the substitution at the 5-OH position. acs.org Mass spectrometry of the perdeuteriomethyl derivative of the glucoside supported the structure, indicating a glucose moiety attached to a 6-hydroxyluteolin (B91113) skeleton. acs.org

Distribution and Presence of Related 6-Hydroxyluteolin Glycosides (e.g., 7-O-Glucoside Isomer) in Diverse Plant Species

The 7-O-glucoside isomer of 6-hydroxyluteolin is a significant constituent in various Salvia species. In Salvia plebeia, 6-hydroxyluteolin 7-O-β-d-glucoside is a major flavonoid. researchgate.netnih.gov Quantitative analysis has shown its content to be as high as 108.74 ± 0.95 mg/g in the methanolic extract of the plant. nih.gov This compound, along with others, was isolated from the n-BuOH-soluble fraction of the methanol extract of S. plebeia. researchgate.net The aglycone, 6-hydroxyluteolin, has also been isolated from this plant for the first time in some studies. koreascience.kr

In Salvia officinalis, 6-hydroxyluteolin 7-O-β-d-glucoside has been isolated along with its 7-O-glucuronide. researchgate.net The identification of these compounds was carried out using spectroscopic methods. researchgate.net

| Plant Species | Compound | Finding | Reference |

|---|---|---|---|

| Salvia plebeia | 6-Hydroxyluteolin 7-O-β-d-glucoside | Identified as a major flavonoid, with a concentration of 108.74 ± 0.95 mg/g in the methanolic extract. | researchgate.netnih.gov |

| Salvia officinalis | 6-Hydroxyluteolin 7-O-β-d-glucoside | Isolated from the plant. | researchgate.net |

| Salvia officinalis | 6-Hydroxyluteolin 7-O-glucuronide | Isolated from the plant. | researchgate.net |

Within the Asteraceae family, 6-hydroxyluteolin and its glycosides have been reported in several genera. In Tanacetum parthenium (feverfew), various flavonoids have been identified, and while the focus has often been on other compounds, related 6-hydroxyflavonols are present. researchgate.netnih.govchemisgroup.us In the related species Tanacetum vulgare, methyl ethers of 6-hydroxyluteolin are found as surface flavonoids, and the vacuolar flavonoids include the uncommon 6-hydroxyluteolin 7-glucoside. nih.gov

Hieracium pilosella has been a source for the isolation of various flavonoid compounds, including luteolin (B72000) and its glycosides. bibliotekanauki.plresearchgate.net While specific isolation of 6-hydroxyluteolin glycosides is not detailed in the provided context, the presence of a wide array of flavonoids suggests its potential occurrence.

In Inula britannica, 6-hydroxyluteolin-6-methyl ether has been identified. nih.gov This compound was among eight flavonones explored for their chemical constituents from the aerial parts of the plant. nih.gov

In the Plantaginaceae family, Plantago asiatica has been found to contain both the aglycone 6-hydroxyluteolin and its 7-O-glucoside. kahaku.go.jp These compounds were isolated and identified from the leaves of the plant collected from various populations. kahaku.go.jp

The occurrence of 6-hydroxyluteolin glycosides extends to other plant families as well. In the Iridaceae family, specifically in Crocus species, 6-hydroxyluteolin 7-glucoside has been characterized. researchgate.net This discovery marked the first identification of 6-hydroxyflavones in the Iridaceae family. researchgate.net

In the genus Veronica (family Plantaginaceae), several 6-hydroxyluteolin glycosides have been identified. nih.gov A survey of selected taxa yielded two new acylated 5,6,7,3',4'-pentahydroxyflavone (6-hydroxyluteolin) glycosides from V. liwanensis and V. longifolia. nih.gov These were identified as 6-hydroxyluteolin 4'-methyl ether 7-O-alpha-rhamnopyranosyl(1'''-->2'')[6''-O-acetyl-beta-glucopyranoside] and 6-hydroxyluteolin 7-O-(6''-O-(E)-caffeoyl)-beta-glucopyranoside. nih.gov

In the Bignoniaceae family, 6-hydroxy apigenin-7-O-rhamnoglucoside has been isolated from the leaves of Mayodendron igneum. nih.govnih.govathmsi.org

| Plant Family | Plant Species | Compound(s) | Reference |

|---|---|---|---|

| Asteraceae | Tanacetum vulgare | 6-Hydroxyluteolin 7-glucoside, methyl ethers of 6-hydroxyluteolin | nih.gov |

| Inula britannica | 6-Hydroxyluteolin-6-methyl ether | nih.gov | |

| Plantaginaceae | Plantago asiatica | 6-Hydroxyluteolin, 6-Hydroxyluteolin 7-O-glucoside | kahaku.go.jp |

| Veronica liwanensis | 6-Hydroxyluteolin 4'-methyl ether 7-O-alpha-rhamnopyranosyl(1'''-->2'')[6''-O-acetyl-beta-glucopyranoside] | nih.gov | |

| Veronica longifolia | 6-Hydroxyluteolin 7-O-(6''-O-(E)-caffeoyl)-beta-glucopyranoside | nih.gov | |

| Iridaceae | Crocus spp. | 6-Hydroxyluteolin 7-glucoside | researchgate.net |

| Bignoniaceae | Mayodendron igneum | 6-Hydroxy apigenin-7-O-rhamnoglucoside | nih.govnih.govathmsi.org |

Ecological and Evolutionary Significance of 6-Hydroxylation in Flavonoid Biosynthesis

The addition of a hydroxyl group at the C-6 position of the flavonoid A-ring, a process known as 6-hydroxylation, is a significant biochemical modification that bestows specific ecological and evolutionary advantages upon the plant. This structural alteration, which transforms luteolin into 6-hydroxyluteolin, is not a ubiquitous event in the plant kingdom, suggesting it has evolved to meet specific environmental challenges and opportunities.

Flavonoids, in general, are recognized for their crucial roles in protecting plants from a variety of biotic and abiotic stresses. semanticscholar.orgmdpi.commdpi.com They act as potent antioxidants, UV radiation screens, and defense compounds against pathogens and herbivores. semanticscholar.orgmdpi.commdpi.com The hydroxylation pattern of a flavonoid molecule significantly influences its chemical properties and, consequently, its biological activity. nih.gov

The introduction of a hydroxyl group at the 6-position is catalyzed by specific enzymes known as flavone (B191248) 6-hydroxylases (F6H). In some plant families, such as the Lamiaceae, this is carried out by a specialized cytochrome P450 monooxygenase. nih.govnih.govresearchgate.net The evolution of such specific enzymes highlights the adaptive importance of this particular hydroxylation pattern.

One of the primary ecological advantages conferred by 6-hydroxylation is likely an enhancement of the flavonoid's antioxidant capacity. While the B-ring is often considered the primary site for radical scavenging, modifications to the A-ring also contribute to this protective function. Furthermore, the altered electronic properties of the 6-hydroxylated flavonoid may enhance its ability to absorb UV-B radiation, providing superior protection to the plant's photosynthetic machinery and genetic material in high-light environments.

From an evolutionary perspective, the development of the 6-hydroxylation pathway represents a diversification of a plant's chemical defenses and signaling molecules. This chemical novelty can be a key factor in plant-insect and plant-microbe interactions. For instance, the specific structure of 6-hydroxyluteolin glycosides may act as a more potent deterrent to certain herbivores or pathogens compared to their non-hydroxylated counterparts. Conversely, they might also serve as more specific signaling molecules to attract beneficial symbiotic organisms. The sporadic yet taxonomically significant distribution of these compounds suggests that the evolutionary pressure to develop this biosynthetic capability arose in specific lineages facing particular ecological pressures. semanticscholar.orgsid.ir

The following table details the known occurrences of 6-hydroxyluteolin and its glycosides, providing a snapshot of their distribution.

| Compound | Plant Species | Family | Reference |

|---|---|---|---|

| This compound | Salvia tomentosa | Lamiaceae | |

| 6-Hydroxyluteolin 7-glucoside | Origanum majorana | Lamiaceae | biocrick.comchemfaces.com |

| 6-Hydroxyluteolin 7-glucoside | Neurolaena oaxacana | Asteraceae | biocrick.com |

| 6-Hydroxyluteolin 7-O-glucoside | Salvia fruticosa | Lamiaceae | nih.gov |

| 6-Hydroxyluteolin 7-O-β-D-glucoside | Salvia plebeia | Lamiaceae | mdpi.com |

Chemo-systematic Implications for Plant Classification and Authentication

The presence of specialized secondary metabolites, such as 6-hydroxyluteolin glycosides, serves as a valuable chemical marker in the field of chemo-systematics, which uses chemical constituents to understand the evolutionary relationships between plants. The restricted distribution of these compounds often correlates with taxonomic groupings, providing insights at the genus and species level. sid.ir

Within the Lamiaceae family, for example, the occurrence of 6-hydroxylated flavones is not uniform. Their presence in certain genera, like Salvia, and their absence in others can be used as a character to support phylogenetic classifications based on morphological and genetic data. sid.ir The unique biosynthetic pathway leading to 6-hydroxylation suggests a shared evolutionary history among the taxa that possess it. nih.govnih.govresearchgate.net

Furthermore, the identification of specific flavonoid glycosides, including this compound, has significant practical applications in the authentication of herbal products and medicinal plants. Adulteration and substitution are common problems in the herbal industry, posing risks to consumers and undermining the efficacy of traditional remedies. nih.gov

Chemical fingerprinting, using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), allows for the precise identification of the chemical constituents of a plant extract. nih.gov The presence of a specific and uncommon compound like this compound can serve as a definitive marker for the authentic plant material. For instance, if a commercial product claims to contain Salvia tomentosa, the absence of this key compound could indicate substitution with another species or improper processing. researchgate.netmdpi.com

The use of such chemical markers provides a robust method for quality control, ensuring the safety and efficacy of herbal medicines and supplements. nih.govmdpi.com As analytical techniques become more sensitive and accessible, the role of specific flavonoid glycosides in plant authentication is expected to expand, providing a reliable tool to combat fraudulent practices in the global herbal market.

Biosynthesis and Biotransformation Pathways of 6 Hydroxyluteolin Glycosides

Elucidation of the Core Phenylpropanoid Pathway for Flavonoid Backbone Synthesis

Flavonoids, including the luteolin (B72000) backbone of 6-hydroxyluteolin-5-beta-D-glucoside, are synthesized through the phenylpropanoid pathway. wikipedia.org This metabolic route begins with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.gov The initial phase of this process is often referred to as the general phenylpropanoid pathway and consists of three key enzymatic steps that convert phenylalanine into p-coumaroyl-CoA, a crucial intermediate. nih.govfrontiersin.org

The first committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.gov Following this, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group to trans-cinnamic acid to produce p-coumaric acid. nih.gov In the final step of the general pathway, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) unit, forming p-coumaroyl-CoA. nih.govfrontiersin.org

The synthesis of the characteristic C6-C3-C6 flavonoid skeleton is initiated when chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgresearchgate.net This reaction forms a chalcone intermediate, which possesses two phenyl rings. wikipedia.org Subsequent ring closure of the chalcone, facilitated by the enzyme chalcone isomerase (CHI), results in the formation of a flavanone (B1672756), such as naringenin. researchgate.net This flavanone structure is the precursor for various classes of flavonoids, which are generated through further enzymatic modifications like hydroxylation, oxidation, and glycosylation. wikipedia.orgresearchgate.net Dihydroflavonols, for instance, are important intermediates that serve as common precursors for flavonols and other flavonoid subclasses. nih.gov

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the general phenylpropanoid pathway. nih.gov | Phenylalanine | trans-Cinnamic acid |

| Cinnamic acid 4-hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid. nih.gov | trans-Cinnamic acid | p-Coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Catalyzes the formation of a CoA ester. nih.gov | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. researchgate.net | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcone to flavanone. researchgate.net | Naringenin chalcone | Naringenin (a flavanone) |

Enzymatic Steps Leading to 6-Hydroxylation of the Luteolin Aglycone

The conversion of the common flavonoid luteolin into 6-hydroxyluteolin (B91113) involves a specific hydroxylation reaction at the C-6 position of the A-ring. Research has identified that enzymes from the cytochrome P450 (CYP) superfamily are responsible for this modification. Specifically, studies using human recombinant enzymes in a cell-free system have demonstrated that CYP1B1 is capable of catalyzing the conversion of luteolin to 6-hydroxyluteolin. nih.gov In contrast, the CYP1A family of enzymes did not show this specific activity, confirming that luteolin is not directly hydroxylated by CYP1A enzymes. nih.gov This enzymatic step is crucial as it creates the specific aglycone, 6-hydroxyluteolin, which is the necessary precursor for the subsequent glycosylation step to form this compound. nih.govnih.gov

Regioselective Glycosylation Mechanisms and Glycosyltransferases Involved

Glycosylation is a critical modification that enhances the stability and solubility of flavonoid aglycones. This process is catalyzed by glycosyltransferases (GTs), enzymes that transfer a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. researchgate.net The attachment of the sugar to a specific hydroxyl group on the aglycone is known as regioselective glycosylation. nih.govchemrxiv.org This selectivity is determined by the unique structure of the enzyme's active site, which orients the acceptor substrate in a way that exposes a particular hydroxyl group for glycosylation. chemrxiv.org In the case of 6-hydroxyluteolin, a glycosyltransferase must specifically target the hydroxyl group at the C-5 position to form the desired 5-O-glucoside.

The most common sugar donor for the glycosylation of flavonoids in plants and microorganisms is UDP-glucose. nih.gov The enzymes responsible for this reaction are UDP-dependent glycosyltransferases (UGTs). researchgate.net These enzymes catalyze the transfer of a glucose molecule from UDP-glucose to a specific hydroxyl group on the 6-hydroxyluteolin aglycone. researchgate.netresearchgate.net The reaction results in the formation of this compound and releases UDP. nih.gov The activity of UGTs is central to the biosynthesis of a vast array of flavonoid glycosides, and their regioselectivity is a key factor in generating the structural diversity of these natural products. researchgate.net

Microbial Biotransformation as a Biotechnological Approach for 6-Hydroxyluteolin Glycoside Production

Microbial biotransformation has emerged as a promising biotechnological tool for producing valuable and novel flavonoids. nih.govresearchgate.net Microorganisms possess a wide range of enzymes, including glycosyltransferases, that can perform specific modifications on flavonoid aglycones. nih.gov These biotransformation strategies are of considerable interest because they can yield flavonoid glycosides that may not be abundant in nature or are difficult to synthesize chemically. nih.gov The primary reactions involved in microbial biotransformation of flavonoids include hydroxylation, O-demethylation, and, importantly, glycosylation. nih.gov

Whole microbial cells can be used as biocatalysts for the regioselective glycosylation of flavonoids. The bacterium Bacillus cereus, a Gram-positive, spore-forming organism, is one such microbe that has been utilized for this purpose. researchgate.netnih.govnih.gov Strains of Bacillus cereus have been shown to possess glycosyltransferases capable of converting various flavonoid aglycones into their corresponding glycosides. For example, a UDP-glycosyltransferase from Bacillus cereus (BcGT-1) has demonstrated the ability to glycosylate a range of flavonoids, including luteolin. researchgate.net The enzyme preferentially adds a glucose group to the 3-hydroxyl position, but can also glycosylate the 7-hydroxyl group if the 3-position is unavailable. researchgate.net This demonstrates the potential of using whole-cell systems like Bacillus cereus to achieve specific glycosylation patterns on flavonoid substrates.

An alternative to using whole cells is the application of purified, recombinant enzymes. frontiersin.org This approach involves cloning the gene that encodes a specific glycosyltransferase, such as the one from Bacillus cereus, and expressing it in a host organism like Escherichia coli. researchgate.net The recombinant enzyme can then be purified and used in a controlled reaction to synthesize the desired flavonoid glucoside. researchgate.net This enzyme-mediated method offers several advantages, including higher specificity, easier product purification, and the ability to control reaction conditions precisely. Biotransformation of flavonoids using E. coli expressing the BcGT-1 enzyme has been shown to produce reaction products similar to those generated by the purified recombinant enzyme, providing a viable method for the biosynthesis of flavonoid glucosides. researchgate.net

| Approach | Description | Example | Advantages | Key Enzymes |

|---|---|---|---|---|

| Whole-Cell Biotransformation | Utilizes intact microbial cells as biocatalysts to perform glycosylation. The cell's native enzymes and cofactors are used. nih.gov | Culturing Bacillus cereus with 6-hydroxyluteolin as a substrate. researchgate.net | No need for enzyme purification; cofactors are regenerated by the cell. | Endogenous Glycosyltransferases |

| Enzyme-Mediated Synthesis | Uses purified recombinant enzymes to catalyze the glycosylation reaction in vitro. frontiersin.org | Using purified BcGT-1 from E. coli with 6-hydroxyluteolin and UDP-glucose. researchgate.net | High specificity, controlled reaction conditions, simpler product purification. researchgate.net | Recombinant Glycosyltransferases (e.g., UGTs) |

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Modern Extraction Techniques from Complex Biological Matrices

The initial step in isolating 6-Hydroxyluteolin-5-beta-D-glucoside involves its extraction from the plant material. The choice of solvent and extraction method is critical to maximize yield and preserve the compound's integrity.

Solvent extraction remains a fundamental technique for the recovery of flavonoid glycosides from plant tissues. The selection of an appropriate solvent system is paramount for efficient extraction. Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly employed due to their ability to dissolve polar compounds like flavonoid glycosides.

For instance, the methanolic extract of Cirsium japonicum var. maackii leaves was found to contain luteolin (B72000) 5-O-β-d-glucopyranoside. acs.org In the broader context of luteolin and its glucosides, various solvent systems have been optimized. A study on the extraction of luteolin from Vitex negundo leaves demonstrated that methanol provided the highest extraction efficiency (9.4%) compared to ethanol and chloroform. Hot water bath extraction and Soxhlet extraction are also common methods for extracting flavonoids. nih.gov For the extraction of luteolin from Dendranthema morifolium, ethanol was used, and the extract was then partitioned with ethyl acetate (B1210297) and n-butanol. acs.orgnih.gov

The optimization of solvent extraction often involves adjusting parameters such as the solvent-to-solid ratio, temperature, and extraction time to enhance the yield.

Table 1: Comparison of Solvents for Luteolin Extraction

| Solvent | Extraction Efficiency | Plant Source |

|---|---|---|

| Methanol | 9.4% | Vitex negundo leaves |

| Ethanol | - | Dendranthema morifolium |

To improve extraction efficiency and reduce processing time and solvent consumption, enhanced extraction methods are increasingly utilized. Ultrasonic-assisted extraction (UAE) is a notable example that employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents.

Research on the extraction of luteolin from Taraxacum officinale using UAE demonstrated optimal conditions to be an ethanol concentration of 64.84%, a liquid-solid ratio of 36.13, and an extraction time of 58.81 minutes, resulting in an extraction efficiency of 0.419 mg/g. academicjournals.org Another study on the UAE of luteolin from Eclipta prostrata found that an 80% ethanol solution was the most effective solvent. academicjournals.org Furthermore, ultrasound-assisted enzymatic hydrolysis has been shown to significantly increase the yield of luteolin and apigenin (B1666066) from celery. nih.gov

While steam distillation is generally used for volatile compounds, its application in hybrid approaches for flavonoid extraction is less common. The primary advanced extraction techniques for compounds like this compound remain solvent-based and ultrasonically-assisted methods.

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Luteolin

| Parameter | Optimal Value | Plant Source |

|---|---|---|

| Ethanol Concentration | 64.84% | Taraxacum officinale |

| Liquid-Solid Ratio | 36.13 | Taraxacum officinale |

| Extraction Time | 58.81 min | Taraxacum officinale |

Chromatographic Separation and Purification Strategies for High Purity Isolation

Following extraction, a series of chromatographic techniques are employed to separate this compound from the crude extract and purify it to a high degree.

Column chromatography is an indispensable tool for the initial fractionation of the crude extract. Different stationary phases are used based on the chemical properties of the target compound and the impurities to be removed.

Silica Gel: Silica gel chromatography is a widely used technique for the separation of compounds based on polarity. While specific applications for this compound are not detailed in the available literature, it is a standard method for the initial cleanup of flavonoid-rich extracts.

Sephadex LH-20: This lipophilic, cross-linked dextran (B179266) gel is particularly effective for the separation of natural products, including flavonoids. It separates molecules based on a combination of size exclusion and partition chromatography. Sephadex LH-20 has been successfully used in the purification of various luteolin glycosides.

Macroporous Resins: Macroporous resins are synthetic polymers with high surface area and porosity, which are used for the adsorption and purification of natural products from aqueous solutions. They can selectively adsorb flavonoids, which can then be eluted with an appropriate solvent, leading to significant enrichment.

High-performance liquid chromatography is a high-resolution technique used for both the final purification (preparative HPLC) and the analytical assessment of the purity of the isolated compound.

A study on Cirsium japonicum var. maackii identified luteolin 5-O-β-d-glucopyranoside with a retention time of 27.87 minutes using reverse-phase HPLC. acs.org For the closely related 6-hydroxyluteolin (B91113) 7-O-glucoside from Salvia plebeia, a validated HPLC/DAD method was developed using a reverse-phase C18 column. koreascience.kr The separation was achieved with a retention time of 20.8 minutes, and the method demonstrated good linearity and accuracy. koreascience.kr

In the isolation of 6-hydroxyluteolin-7-O-β-glucoside from Athrixia phylicoides, semi-preparative reversed-phase HPLC was a crucial final step. nih.gov

Table 3: HPLC Parameters for the Analysis of 6-Hydroxyluteolin Glucosides

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Column | Reverse-phase C18 | 6-hydroxyluteolin 7-O-glucoside | Salvia plebeia |

| Retention Time | 20.8 min | 6-hydroxyluteolin 7-O-glucoside | Salvia plebeia |

| Detection Wavelength | 345 nm | 6-hydroxyluteolin 7-O-glucoside | Salvia plebeia |

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. This makes it particularly suitable for the separation of natural products.

A multi-step process involving CCC was successfully employed for the isolation of 6-hydroxyluteolin-7-O-β-glucoside from an Athrixia phylicoides extract. nih.gov This technique, used in conjunction with liquid-liquid partitioning and semi-preparative HPLC, allowed for the purification of this major antioxidant compound. nih.gov The use of CCC in the purification of flavonoid glycosides is a powerful strategy for obtaining high-purity compounds. nih.gov

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

The definitive structural confirmation of complex natural products like this compound relies on a combination of advanced analytical techniques. These methods move beyond basic identification to provide detailed insights into the molecular framework, including stereochemistry and the precise location of functional groups and glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. While complete, experimentally derived NMR data for this compound is not extensively reported in peer-reviewed literature, the expected spectral features can be inferred from the known data of its constituent parts (the 6-Hydroxyluteolin aglycone and the glucose moiety) and closely related flavonoid glycosides.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each atom.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the A and B rings of the flavonoid skeleton. A key feature would be a single proton signal for H-8 on the A-ring. The B-ring would display an ABX system of signals characteristic of the 3',4'-dihydroxy substitution pattern. A diagnostic signal would be the anomeric proton (H-1") of the glucose unit, typically appearing as a doublet in the region of δ 5.0-5.5 ppm, with a coupling constant confirming its β-configuration.

¹³C NMR: The carbon spectrum would reveal signals for all 21 carbon atoms in the molecule. The carbonyl carbon (C-4) would resonate at a characteristic downfield shift (around δ 182 ppm). The signals for the glucose moiety would be found in the typical sugar region (δ 60-105 ppm). The attachment of the glucoside at the C-5 position would influence the chemical shifts of the surrounding carbons (C-4, C-5, C-6, and C-10) compared to the free aglycone.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings and the sugar unit, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. An HMBC experiment would be crucial for confirming the glycosylation site by showing a correlation between the anomeric proton (H-1") of glucose and the C-5 of the aglycone.

Table 1: Predicted ¹³C and ¹H NMR Spectral Data for this compound

Note: These are predicted values based on flavonoid databases and may differ from experimental values.

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) |

|---|---|---|

| Aglycone | ||

| 2 | 164.5 | |

| 3 | 103.5 | 6.65 (s) |

| 4 | 182.5 | |

| 5 | 155.0 | |

| 6 | 132.0 | |

| 7 | 158.0 | |

| 8 | 95.0 | 6.50 (s) |

| 9 | 152.5 | |

| 10 | 106.0 | |

| 1' | 122.0 | |

| 2' | 116.0 | 7.40 (d, J=2.0 Hz) |

| 3' | 146.0 | |

| 4' | 150.5 | |

| 5' | 119.5 | 6.90 (d, J=8.2 Hz) |

| 6' | 121.5 | 7.35 (dd, J=8.2, 2.0 Hz) |

| Glucoside | ||

| 1" | 104.0 | 5.05 (d, J=7.5 Hz) |

| 2" | 74.5 | 3.50 (m) |

| 3" | 77.0 | 3.45 (m) |

| 4" | 70.5 | 3.40 (m) |

| 5" | 78.0 | 3.60 (m) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS) for Structural Elucidation

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. For this compound (C₂₁H₂₀O₁₂), the monoisotopic mass is 464.095476 g/mol . epa.gov

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive method for analyzing flavonoid glycosides in complex mixtures. In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 465.10278, while in negative ion mode, it appears as the deprotonated molecule [M-H]⁻ at m/z 463.08822. uni.lu

Tandem MS (MS/MS) experiments on these precursor ions induce fragmentation, providing key structural details. The most common fragmentation pathway for flavonoid O-glycosides is the cleavage of the glycosidic bond. This results in the loss of the sugar moiety (a neutral loss of 162 Da for a hexose (B10828440) like glucose), yielding an ion corresponding to the aglycone.

[M+H]⁺ Fragmentation: The precursor ion at m/z 465 would be expected to yield a prominent product ion at m/z 303, corresponding to the protonated 6-hydroxyluteolin aglycone [Y₀+H]⁺.

[M-H]⁻ Fragmentation: The precursor ion at m/z 463 would similarly produce a major fragment at m/z 301, representing the deprotonated aglycone [Y₀-H]⁻.

Further fragmentation of the aglycone ion (m/z 303 or 301) can help differentiate it from other isomeric flavonoid aglycones. For instance, the 6-hydroxyluteolin aglycone is isomeric with quercetin (B1663063). However, their fragmentation patterns differ due to the different arrangement of hydroxyl groups on the A-ring. The 6-hydroxyluteolin aglycone characteristically produces product ions at m/z 167 or 169, which are consistent with its trihydroxylated A-ring skeleton, distinguishing it from quercetin which yields ions at m/z 151 and 153. researchgate.net

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can provide an additional layer of identification confidence when compared against experimental values or databases.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | m/z (Mass/Charge) | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₂₁H₂₁O₁₂]⁺ | 465.10278 | 204.7 |

| [M+Na]⁺ | [C₂₁H₂₀O₁₂Na]⁺ | 487.08472 | 211.0 |

| [M-H]⁻ | [C₂₁H₁₉O₁₂]⁻ | 463.08822 | 207.9 |

| [M+K]⁺ | [C₂₁H₂₀O₁₂K]⁺ | 503.05866 | 211.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the chromophoric system of a molecule, which for flavonoids is composed of their conjugated aromatic rings. Flavones typically exhibit two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, related to the A-ring benzoyl system.

The exact UV-Vis spectrum for this compound is not widely published. However, the spectrum of the parent aglycone, luteolin, shows a characteristic Band I maximum around 350 nm and a Band II maximum around 255-270 nm. The position and intensity of these bands are highly sensitive to the substitution pattern on the flavonoid skeleton.

Band I (320-385 nm): The presence of hydroxyl groups on the B-ring (at 3' and 4') supports a strong Band I absorption.

Band II (250-285 nm): The oxygenation pattern on the A-ring (hydroxyls at C-6 and C-7, glycoside at C-5) dictates the shape and position of Band II. Glycosylation at the C-5 hydroxyl group typically causes a hypsochromic (blue) shift in Band I compared to the free aglycone, as it makes the C-5 hydroxyl group unavailable for hydrogen bonding with the C-4 keto group. However, the presence of the additional C-6 hydroxyl group would also influence the spectrum, likely resulting in a complex absorption profile with maxima that are distinct from other luteolin glycosides. uc.pt The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) in UV spectroscopy can further help to deduce the positions of free hydroxyl groups on the aglycone.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Luteolin |

| 6-Hydroxyluteolin |

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the preclinical biological activities of This compound to generate the requested article according to the provided outline.

The search results did not yield specific studies investigating the anti-inflammatory modulations, antioxidant properties, or molecular mechanisms of this compound. The provided outline references biological activities observed with related but structurally distinct compounds, such as 6-Hydroxyluteolin 7-Glucoside and other luteolin derivatives.

Due to the strict instruction to focus solely on this compound and the lack of specific research on this particular compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content. Further research is required to elucidate the specific biological activities and molecular mechanisms of this compound.

Preclinical Biological Activities and Molecular Mechanisms of 6 Hydroxyluteolin Glycosides

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

6-Hydroxyluteolin (B91113) and its glycosides have demonstrated notable anti-proliferative and cytotoxic effects across various cancer cell lines. These compounds interfere with cancer cell growth, modulate oxidative stress within cells, and interact with critical molecular signaling pathways involved in cancer progression.

Research has shown that 6-Hydroxyluteolin-7-O-beta-Glucoside, a common glycoside of 6-hydroxyluteolin, exhibits inhibitory effects on the proliferation of several human cancer cell lines. For instance, studies on oral cancer cell lines, including FaDu, HSC-3, and CA9-22, revealed that luteolin-7-O-glucoside significantly reduced cell viability at concentrations of 20 and 40 μM, indicating its potential to inhibit cancer cell growth nih.gov. While specific data for HeLa, A549, and MCF-7 cells with 6-Hydroxyluteolin-7-O-beta-Glucoside is still emerging, the broader family of luteolin (B72000) and its derivatives has been extensively studied for their anti-cancer properties nih.govmdpi.com. Luteolin itself has been shown to have anti-cancer effects against various cancer types, with an IC50 value of 5.9 μM in a colon cancer model nih.gov.

| Cell Line | Concentration (μM) | Effect | Source |

|---|---|---|---|

| FaDu | 20, 40 | Significant reduction in cell viability | nih.gov |

| HSC-3 | 20, 40 | Significant reduction in cell viability | nih.gov |

| CA9-22 | 20, 40 | Significant reduction in cell viability | nih.gov |

Reactive oxygen species (ROS) play a dual role in cancer biology. While high levels can induce cell death, moderate levels can promote cancer cell proliferation and survival. Flavonoids, including 6-hydroxyluteolin glycosides, are known for their antioxidant properties and their ability to modulate intracellular ROS levels. Luteolin and its derivatives can scavenge ROS, thereby mitigating oxidative stress, which is implicated in cancer development and progression nih.govnih.gov. The antioxidant activity of luteolin glycosides is often attributed to the catechol B-ring in their structure researchgate.net. By modulating ROS levels, these compounds can influence the cellular redox balance, which in turn can affect various signaling pathways and cellular processes critical for cancer cell survival.

The anti-cancer effects of 6-hydroxyluteolin glycosides are mediated through their interaction with various molecular signaling pathways. For instance, luteolin has been shown to activate the PI3K/Akt signaling pathway, which can protect cardiomyocytes from injury, but its role in cancer via this pathway is complex and context-dependent nih.gov. In oral cancer cells, luteolin-7-O-glucoside has been found to inhibit cell migration and invasion by reducing the phosphorylation of p38 and JNK, which are components of the MAPK signaling pathway nih.govnih.gov. This inhibition leads to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion and metastasis nih.govnih.gov. While direct evidence for the modulation of the TGF-β2/SMAD2 pathway by 6-hydroxyluteolin-5-beta-D-glucoside is not yet established, the known anti-inflammatory and anti-cancer properties of related flavonoids suggest this as a plausible area for future investigation.

Antiviral Actions

In addition to their anti-cancer properties, 6-hydroxyluteolin glycosides have also been investigated for their antiviral activities. These compounds can interfere with viral replication and reduce the damage caused by viral infections in cellular models.

A significant antiviral mechanism of 6-hydroxyluteolin glycosides is the inhibition of viral enzymes that are essential for viral propagation. One notable example is the inhibition of influenza H1N1 virus neuraminidase by 6-hydroxyluteolin 7-O-β-d-glucoside nih.gov. Neuraminidase is a key enzyme that allows the release of newly formed virus particles from infected cells. By inhibiting this enzyme, 6-hydroxyluteolin 7-O-β-d-glucoside can effectively halt the spread of the virus. In a comparative study, 6-hydroxyluteolin 7-O-β-d-glucoside demonstrated potent inhibitory activity against influenza virus H1N1 A/PR/9/34 neuraminidase nih.gov.

| Compound | Anti-Influenza Activity Ranking | Source |

|---|---|---|

| Nepitrin | 1 | nih.gov |

| 6-hydroxyluteolin 7-O-β-d-glucoside | 2 | nih.gov |

| Homoplantaginin | 3 | nih.gov |

Viral infections often lead to characteristic changes in host cells known as cytopathic effects (CPE), which can include cell rounding, detachment, and death nih.govnih.govmdpi.com. 6-hydroxyluteolin glycosides have been shown to reduce these viral-induced CPE in cellular models. For example, 6-hydroxyluteolin 7-O-β-d-glucoside was evaluated for its ability to inhibit the H1N1-induced cytopathic effect on Madin-Darby canine kidney (MDCK) cells nih.gov. The reduction of CPE is a direct indicator of the compound's ability to protect cells from the damaging effects of viral infection and inhibit viral replication.

Other Noteworthy Preclinical Biological Activities of 6-Hydroxyluteolin Glycosides and Related Flavonoids

Beyond the well-documented antioxidant and anti-inflammatory properties of flavonoids, emerging preclinical research has begun to uncover a broader spectrum of biological activities for 6-hydroxyluteolin glycosides and structurally similar compounds. These investigations, while often preliminary, highlight the potential therapeutic versatility of this class of natural products. The following sections delve into the antimicrobial, alpha-glucosidase inhibitory, neuroprotective, and hepatoprotective effects of these compounds, providing insights into their molecular mechanisms of action.

Antimicrobial and Antibacterial Effects

The rise of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. Flavonoids, including luteolin and its glycosides, have demonstrated a range of antibacterial activities. Luteolin has shown significant antibacterial effects against various pathogens by disrupting cell wall and membrane integrity, inhibiting nucleic acid synthesis, interfering with energy metabolism, and influencing protein expression nih.gov. For instance, it has exhibited marked activity against Trueperella pyogenes and has been shown to potentiate the effects of β-lactam and aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov.

While specific studies on the antimicrobial properties of this compound are limited, research on related flavonoid glycosides provides valuable insights. For example, certain flavonoid glycosides have been found to inhibit biofilm formation in MRSA and act synergistically with conventional antibiotics. This suggests that the glycosylation of flavonoids can modulate their antibacterial activity, a phenomenon that warrants further investigation for 6-hydroxyluteolin glycosides. The presence of a hydroxyl group at the 6-position of the luteolin backbone may influence its interaction with microbial targets, potentially leading to unique antimicrobial profiles.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia nih.gov. A number of flavonoids have been identified as potent alpha-glucosidase inhibitors nih.gov. Luteolin, the aglycone of 6-hydroxyluteolin glycosides, has been shown to be a strong inhibitor of alpha-glucosidase, in some cases more potent than the prescribed drug acarbose nih.gov.

Studies on luteolin glycosides have revealed that the nature and position of the sugar moiety can influence their inhibitory activity. For example, luteolin 7-O-glucoside has been identified as one of the strongest inhibitors among a panel of 21 naturally occurring flavonoids nih.gov. The inhibitory mechanism of flavonoids like luteolin often involves a mixed or non-competitive type of inhibition researchgate.net. While direct data on this compound is not yet available, the established activity of its parent compound and other glycosides suggests that it may also possess alpha-glucosidase inhibitory properties. The additional hydroxyl group at the 6-position and the glycosylation at the 5-position would likely modulate its binding affinity to the enzyme.

Table 1: Alpha-Glucosidase Inhibitory Activity of Luteolin and Related Flavonoids

| Compound | IC50 (µM) | Inhibition Type | Source |

| Luteolin | < 500 | Non-competitive | researchgate.net |

| Luteolin 7-O-glucoside | Strong inhibitor | Not specified | nih.gov |

| Myricetin | < 500 | Not specified | researchgate.net |

| Quercetin (B1663063) | < 500 | Not specified | researchgate.net |

This table is generated based on available data for related compounds and is for illustrative purposes. The activity of this compound has not been specifically determined.

Neuroprotective Potentials

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. Luteolin has demonstrated significant neuroprotective effects in various preclinical models mdpi.com. It has been shown to protect neuronal cells from apoptosis induced by neurotoxins like 6-hydroxydopamine (6-OHDA) by modulating apoptotic pathways, including the expression of Bax, Bcl-2, and p53 nih.gov.

The neuroprotective effects of luteolin are also attributed to its ability to mitigate neuroinflammation by suppressing the activation of microglia and astrocytes and reducing the release of pro-inflammatory cytokines mdpi.com. Luteolin-7-O-glucoside has been specifically shown to protect neuronal cells from 6-OHDA-induced damage by preventing mitochondrial membrane depolarization, decreasing caspase-3 activity, and inhibiting nuclear fragmentation nih.govmdpi.com. These findings suggest that the glycosides of luteolin retain and possibly modulate the neuroprotective activities of the aglycone. The potential neuroprotective effects of this compound are therefore an area of significant interest for future research, with the unique substitution pattern potentially influencing its ability to cross the blood-brain barrier and interact with neural targets.

Table 2: Investigated Neuroprotective Mechanisms of Luteolin and its Glycosides

| Compound | Model | Key Findings | Source |

| Luteolin | 6-OHDA-induced apoptosis in PC12 cells | Suppressed apoptosis by modulating Bax/Bcl-2 ratio and p53 expression. | nih.gov |

| Luteolin | Aβ-induced Alzheimer's disease model | Reduced neuroinflammation, apoptotic cell death, and synaptic dysfunction. | mdpi.com |

| Luteolin-7-O-glucoside | 6-OHDA-induced damage in SH-SY5Y cells | Prevented mitochondrial membrane depolarization and decreased caspase-3 activity. | nih.govmdpi.com |

This table summarizes findings for luteolin and a related glycoside to indicate the potential areas of neuroprotective activity for 6-hydroxyluteolin glycosides.

Hepatoprotective Investigations

The liver is a primary site of metabolism and is susceptible to damage from toxins, drugs, and metabolic disorders. Flavonoids have been extensively studied for their hepatoprotective properties, which are often linked to their antioxidant and anti-inflammatory activities. Total flavonoids from certain medicinal plants have been shown to protect liver cells from oxidative stress-induced injury and ameliorate conditions like nonalcoholic fatty liver disease (NAFLD) nih.gov.

While direct studies on this compound are lacking, research on flavone (B191248) C-glycosides has indicated their potential for hepatoprotective activity nih.gov. The protective mechanisms of flavonoids in the liver often involve the enhancement of endogenous antioxidant defense systems, reduction of lipid peroxidation, and modulation of inflammatory pathways. Given the established hepatoprotective effects of the broader flavonoid class, it is plausible that 6-hydroxyluteolin glycosides could also exert protective effects on the liver.

Structure-Activity Relationship (SAR) Investigations within the 6-Hydroxyluteolin Glycoside Family

The biological activity of flavonoids is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features, such as the number and position of hydroxyl groups and the nature of glycosidic linkages, influence the pharmacological effects of these compounds.

Impact of Glycosylation Position on Biological Efficacy

Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, significantly impacts the physicochemical properties of the molecule, including its solubility, stability, and bioavailability. The position of this glycosylation is a critical determinant of biological activity.

In general, glycosylation can either enhance or decrease the biological efficacy of a flavonoid compared to its aglycone. For instance, while glycosylation often improves water solubility, it can also introduce steric hindrance, which may reduce the compound's ability to interact with certain biological targets mdpi.com.

Studies on luteolin and its glycosides have provided valuable SAR insights. The antioxidant activity of luteolin is strongly dependent on the presence of the 3',4'-dihydroxy arrangement in the B-ring nih.govresearchgate.net. Glycosylation at different positions on the luteolin scaffold can modulate this activity. For example, the substitution of glycosyl moieties at the C-6 or C-8 positions on the A-ring of luteolin has been shown to decrease antioxidant activity in some assays mdpi.com. This is thought to be due to the steric hindrance caused by the sugar group, which can affect the planarity of the molecule and its ability to delocalize electrons mdpi.com.

Conversely, in some cases, glycosylation can lead to enhanced activity. A study on the lipid peroxidation inhibitory effects of luteolin and its glycosides found that luteolin 7-O-β-glucuronide and luteolin 5-O-β-glucopyranoside exhibited stronger activity than the aglycone, luteolin researchgate.net. This highlights that the impact of glycosylation is not uniform and depends on the specific biological activity being assessed and the position of the sugar. For this compound, the presence of the glucoside at the 5-position is a key structural feature. The hydroxyl group at C-5 is known to contribute to the anti-inflammatory and antioxidant activities of flavonoids nih.gov. Glycosylation at this position would likely alter these activities, and further research is needed to determine the precise nature of this influence.

Advanced Research Applications and Future Perspectives for 6 Hydroxyluteolin 5 Beta D Glucoside

Role as a Model Compound for Studying Complex Glycosylation Reactions and Flavonoid Biosynthesis

6-Hydroxyluteolin-5-beta-D-glucoside serves as a significant model compound for investigating the intricate processes of flavonoid biosynthesis and glycosylation. Flavonoids are synthesized via the phenylpropanoid pathway, a complex series of enzymatic reactions. mdpi.com The core flavonoid structure, such as that of 6-hydroxyluteolin (B91113), undergoes various modifications, including hydroxylation and subsequent glycosylation, which is the enzymatic addition of sugar moieties. mdpi.comnih.gov

The attachment of a glucose molecule at the 5-hydroxyl position is a specific enzymatic step that highlights the regioselectivity of glycosyltransferases (GTs), enzymes that catalyze these reactions. Studying this specific glycoside helps researchers understand how GTs recognize and differentiate between the various hydroxyl groups on the flavonoid aglycone. The occurrence of cyclodopa glucoside in red beet, for instance, supports its role as a key intermediate in the biosynthesis of betanin, where a specific glycosylation step is crucial for the formation of the final product. researchgate.net By using this compound and its isomers as substrates in enzymatic assays, scientists can elucidate the structural and kinetic properties of these enzymes, providing deeper insight into the metabolic pathways that lead to the vast diversity of flavonoids found in nature. mdpi.comnih.gov

Development of Synthetic and Semi-Synthetic Analogs for Enhanced Bioactivity or Specific Target Modulation

The structural modification of natural flavonoids like 6-hydroxyluteolin is a key strategy for developing novel therapeutic agents with improved properties. nih.govresearchgate.net While direct synthetic analogs of this compound are not extensively documented, the principles of analog development are well-established for flavonoids and glycosides in general. The goal is to create new molecules with enhanced solubility, bioavailability, and biological activity, or to modulate their interaction with specific biological targets. nih.govrsc.org

Glycosylation itself is a natural method of enhancing the water solubility of otherwise poorly soluble flavonoid aglycones. nih.gov Further modifications can be explored through synthetic and semi-synthetic approaches. For instance, acyl derivatives of the parent compound luteolin (B72000) have been synthesized to improve both solubility and bioavailability, leading to enhanced anti-inflammatory and antioxidant activities. nih.gov Similarly, the sugar moiety of glycosides can be chemically altered. These modifications can influence the molecule's pharmacokinetic properties and its ability to interact with cellular targets. researchgate.net The development of such analogs is often guided by computational modeling to predict how structural changes will affect binding to target proteins, paving the way for compounds with fine-tuned therapeutic effects. fortunejournals.com

Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

Utilization of Human Cell Lines and Primary Cell Cultures

Preclinical research heavily relies on in vitro models, such as human cell lines and primary cell cultures, to screen for biological activity and understand the mechanisms of action of compounds like this compound. nih.gov These models are invaluable for initial efficacy testing before moving to more complex in vivo studies. researchgate.net For example, research on a structurally similar compound, 6-hydroxyluteolin-7-O-glucoside, has utilized the Caco-2 human colon adenocarcinoma cell line to model intestinal absorption and bioavailability. chemfaces.com Additionally, the human THP-1 macrophage cell line has been used to assess the anti-inflammatory properties of bioavailable fractions of extracts containing this related flavonoid. chemfaces.com Such cell-based assays allow researchers to investigate specific cellular responses, like the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-1β, IL-6), providing crucial data on the compound's potential therapeutic effects. chemfaces.com The selection of appropriate cell lines is critical for representing the diversity of human cancers and ensuring that preclinical findings are as relevant as possible to clinical outcomes. nih.gov

Table 1: Examples of Human Cell Lines Used in Flavonoid Research

| Cell Line | Cell Type | Application in Flavonoid Research | Reference |

|---|---|---|---|

| Caco-2 | Human Colon Adenocarcinoma | Modeling intestinal absorption and bioavailability | chemfaces.com |

| THP-1 | Human Monocytic Leukemia (differentiated into macrophages) | Assessing anti-inflammatory activity | chemfaces.com |

Enzyme-Based Assays and Receptor Binding Studies

To understand the specific molecular mechanisms of this compound, enzyme-based assays and receptor binding studies are essential. These assays can determine if the compound acts as an inhibitor or activator of a particular enzyme. For example, studies on various flavonoids have investigated their potential to inhibit enzymes like xanthine (B1682287) oxidase, which is involved in uric acid production, or squalene (B77637) epoxidase, a key enzyme in cholesterol biosynthesis. researchgate.net

Research on flavonoids from Chrysanthemum morifolium has shown that enzymes like β-glucosidase can hydrolyze flavonoid glycosides into their respective aglycones, a transformation that significantly alters their biological activity. nih.gov Enzyme inhibition assays are crucial for identifying direct molecular targets. For instance, apigenin-7-O-glucoside, another flavonoid glycoside, was identified as a potent inhibitor of squalene epoxidase through in vitro assays, a finding that was first suggested by computational docking. researchgate.net Such studies are fundamental to pinpointing the proteins through which this compound may exert its effects.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate System-Level Effects

Omics technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites), offer a systems-biology approach to understanding the broad, system-level effects of a compound. Instead of focusing on a single target, these technologies provide a snapshot of the global changes within a cell or organism upon treatment.

Proteomic analysis can reveal how a compound affects the expression levels of numerous proteins, providing insights into the cellular pathways being modulated. mdpi.com For example, a proteomic study on Levilactobacillus brevis focused on identifying carbohydrate-active enzymes involved in polysaccharide metabolism, demonstrating how this technology can pinpoint key proteins in a specific biological process. mdpi.com Similarly, metabolomics can identify widespread changes in the metabolic profile of a system in response to a bioactive compound. By applying these technologies, researchers could uncover novel mechanisms of action for this compound, identifying unexpected pathway alterations and providing a more holistic understanding of its biological impact.

Computational Chemistry and Molecular Docking Studies for Target Identification and Ligand Optimization

Computational chemistry and molecular docking are powerful tools used in the early stages of drug discovery to predict how a ligand, such as this compound, might interact with a protein target. pensoft.net These in silico methods simulate the binding of a small molecule to the active site of a macromolecule, helping to identify potential biological targets and prioritize compounds for experimental testing. nih.gov

Molecular docking studies can calculate the binding affinity (docking score) of a ligand to a protein, with a lower score generally indicating a more favorable interaction. fortunejournals.com This approach has been widely used to screen libraries of natural compounds against various therapeutic targets. For instance, docking studies have been employed to identify phytochemicals that could act as allosteric activators of human glucokinase or as inhibitors of proteins crucial to viral replication. pensoft.netnih.gov While specific docking studies for this compound are not prominent in the literature, the aglycone 6-hydroxyluteolin and other flavonoids are frequently studied. nih.gov These computational models can guide the optimization of the ligand's structure to improve its binding affinity and selectivity, thereby accelerating the development of more effective therapeutic agents. pensoft.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 465.10278 | 204.7 |

| [M+Na]+ | 487.08472 | 211.0 |

| [M-H]- | 463.08822 | 207.9 |

| [M+NH4]+ | 482.12932 | 205.9 |

| [M+K]+ | 503.05866 | 211.6 |

Challenges and Future Directions in the Preclinical Research of this compound

Preclinical research into the flavonoid this compound is in its nascent stages, presenting both significant challenges and intriguing opportunities for future investigation. While comprehensive studies specifically targeting this compound are limited, the broader knowledge of its aglycone, 6-hydroxyluteolin, and related luteolin glycosides provides a foundational framework for directing future research efforts. The primary hurdles lie in delineating its precise molecular interactions and exploring its potential in combination with other bioactive agents.

Unveiling Novel Molecular Targets and Pathways

A significant challenge in the preclinical study of this compound is the current lack of detailed research identifying its specific molecular targets and the signaling pathways it modulates. Scientific investigation has yet to fully characterize the direct protein interactions and downstream cellular cascades affected by this particular glycoside.

Future research will need to focus on elucidating these fundamental mechanisms. It is hypothesized that, like other flavonoids, this compound may influence key inflammatory and oxidative stress pathways. The activities of its parent compound, luteolin, and its aglycone, 6-hydroxyluteolin, suggest potential interactions with signaling pathways such as NF-κB and JAK/STAT, which are crucial regulators of the immune response. For instance, studies on luteolin have demonstrated its ability to repress the interleukin-6/signal transducer and activator of transcription 3 (IL-6/STAT3) signaling pathway. nih.gov

Table 1: Potential Molecular Targets and Pathways for Future Investigation

| Research Area | Potential Targets/Pathways | Rationale Based on Related Compounds |

| Inflammatory Signaling | NF-κB, JAK/STAT3, Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Luteolin and other flavonoids are known to modulate these key inflammatory pathways. nih.gov |

| Oxidative Stress Response | Nrf2, Heme Oxygenase-1 (HO-1) | Flavonoids commonly exhibit antioxidant effects by activating these cytoprotective pathways. |

| Cell Proliferation & Apoptosis | MAPK, PI3K/Akt | These pathways are often modulated by flavonoids in the context of cancer and other proliferative diseases. |

Exploring Potential Synergistic Effects with Other Bioactive Compounds

Another frontier in the research of this compound is the exploration of its synergistic potential when combined with other bioactive compounds. The therapeutic efficacy of natural compounds can often be enhanced through synergy, where the combined effect is greater than the sum of the individual effects. nih.gov This approach can also allow for lower doses of individual components, potentially reducing toxicity. nih.gov

The challenges in this area include the vast number of potential combinations and the complexity of the underlying mechanisms of interaction. Future research should systematically investigate the effects of this compound in partnership with other well-characterized flavonoids, polyphenols, and even conventional therapeutic agents. For example, the synergistic antioxidant and anti-inflammatory effects of combining luteolin with resveratrol (B1683913) have been noted, suggesting a promising avenue for similar studies involving this compound. patsnap.com

Well-designed in vitro and in vivo studies will be necessary to identify synergistic combinations and elucidate their mechanisms of action. This could involve assessing how one compound affects the bioavailability, metabolism, or molecular targeting of the other. Such research could unlock new therapeutic strategies for complex multifactorial diseases.

Table 2: Potential Synergistic Combinations for Future Research

| Compound Class | Potential Bioactive Compound | Rationale for Synergy | Potential Therapeutic Area |

| Polyphenols | Resveratrol | Complementary anti-inflammatory and antioxidant mechanisms. patsnap.com | Neurodegenerative Diseases, Cardiovascular Health |

| Flavonoids | Quercetin (B1663063) | Targeting multiple nodes within similar signaling pathways to enhance anti-inflammatory and anti-cancer effects. | Chronic Inflammatory Diseases, Oncology |

| Terpenoids | Curcumin | Combined inhibition of inflammatory pathways like NF-κB and STAT3. | Metabolic Syndrome, Autoimmune Disorders |

| Conventional Drugs | Chemotherapeutic Agents | Potential to enhance the efficacy of chemotherapy and sensitize cancer cells to treatment. nih.gov | Oncology |

Q & A

Q. How can in silico tools complement experimental research on this compound?

- Methodological Answer : Utilize molecular docking to predict binding affinities for target proteins (e.g., kinases, receptors). Apply quantitative structure-activity relationship (QSAR) models to optimize bioactivity. For ADME prediction, use platforms like SwissADME to estimate permeability, metabolism, and drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.